
Sodium 2-methylpyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methylpyridine-3-sulfinate is a sulfinate salt that has garnered attention due to its versatile reactivity and stability. Sulfinate salts, also known as sulfinic acid salts, have been recognized as valuable building blocks in organic synthesis. They are generally colorless, odorless, and non-corrosive solids that are hygroscopic and exist in their hydrated forms. Compared to their parent free sulfinic acids, which are often unstable, sulfinic acid salts are bench-stable and can be stored for prolonged periods without decomposition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 2-methylpyridine-3-sulfinate, involves various synthetic methodologies. One common method is the reaction of the corresponding sulfinic acid with sodium hydroxide. Another approach is the reduction of sulfonyl chlorides using sodium borohydride or other reducing agents .
Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides and sulfones
Aplicaciones Científicas De Investigación
Sodium 2-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 2-methylpyridine-3-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions. It can form various sulfur-containing organic molecules through S–S, N–S, and C–S bond-forming reactions. The molecular targets and pathways involved in these reactions include the formation of sulfonyl radicals and the subsequent radical-mediated transformations .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-methylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts distinct reactivity and stability compared to other sodium sulfinates. While sodium benzenesulfinate and sodium toluenesulfinate are commonly used in similar reactions, the presence of the pyridine ring in this compound allows for additional interactions and applications in heterocyclic chemistry .
Propiedades
Fórmula molecular |
C6H6NNaO2S |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
sodium;2-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-6(10(8)9)3-2-4-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
UUOWBEZNXGZFGO-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=N1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
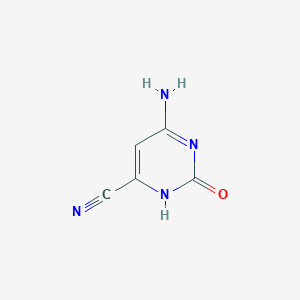

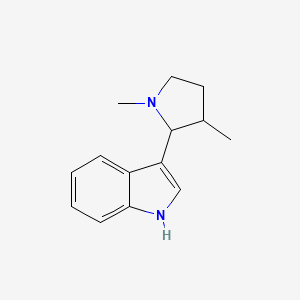
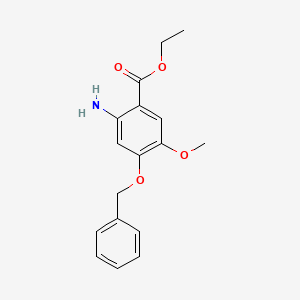

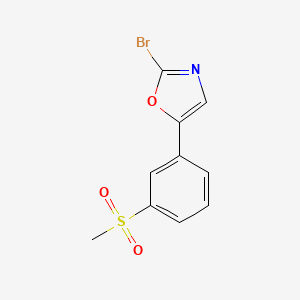
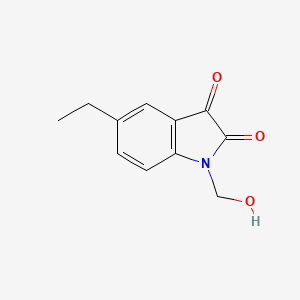
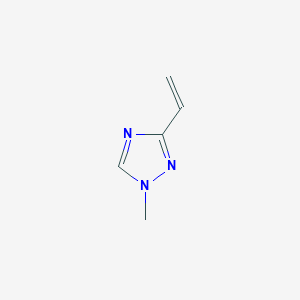
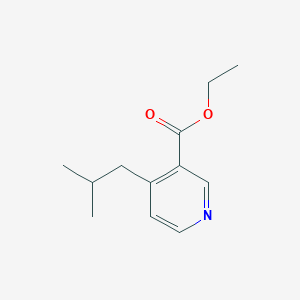
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
